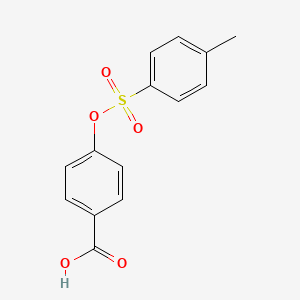

4-(Tosyloxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O5S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

4-(4-methylphenyl)sulfonyloxybenzoic acid |

InChI |

InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16) |

InChI Key |

SOQWSEWRMYFXRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

As an Aryl Tosylate Partner:aryl Tosylates Are Excellent Electrophilic Partners in a Variety of Cross Coupling Reactions, Serving As Alternatives to Aryl Halides. the Suzuki Miyaura Coupling, Which Typically Joins an Organoboron Compound with an Organic Halide or Pseudohalide, Works Efficiently with Aryl Tosylateslibretexts.orgyoutube.com. Palladium Catalysts, Often Employing Specialized Phosphine Ligands, Are Effective for Activating the C Ots Bondnih.govorganic Chemistry.org. in This Context, 4 Tosyloxy Benzoic Acid Can Couple with Various Boronic Acids or Their Esters to Form Substituted Biaryl Compounds, with the Carboxylic Acid Group Remaining Intact.nih.gov

Derivatization Studies and Functional Group Interconversions of 4-(Tosyloxy)benzoic Acid

The two functional groups of 4-(Tosyloxy)benzoic acid allow for a wide range of transformations and the synthesis of diverse derivatives.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups. These derivatizations are fundamental for creating libraries of compounds for various applications, including medicinal chemistry and materials science. Derivatization is also a common strategy in analytical chemistry to enhance the detection of carboxylic acids by techniques like HPLC-MS nih.govresearchgate.net.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride yields the corresponding ester.

Amidation: Conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with an amine, produces an amide researchgate.net. The compound (4-carbonochloridoylphenyl) 4-methylbenzenesulfonate is the acyl chloride derivative of 4-(Tosyloxy)benzoic acid chemsrc.com.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (4-(hydroxymethyl)phenyl 4-methylbenzenesulfonate) imperial.ac.uk.

Reactions of the Tosyloxy Group: As a versatile leaving group, the tosylate can be displaced by various nucleophiles, although this is more challenging on an sp² carbon than an sp³ carbon and often requires metal catalysis (as seen in cross-coupling). It can also be cleaved under certain reductive conditions.

The table below outlines key functional group interconversions.

| Starting Group | Reagents (Typical) | Product Functional Group |

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |

| Carboxylic Acid (-COOH) | R-OH, H⁺ | Ester (-COOR) |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

| Aryl Tosylate (-OTs) | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl bond (-Ar) |

| Aryl Tosylate (-OTs) | LiAlH₄ | Phenol (B47542) (-OH) (via C-O cleavage) |

Chemical Reactivity and Transformation Pathways of 4 Tosyloxy Benzoic Acid

Reactivity Involving the Carboxylic Acid Functionality

The carboxylic acid moiety (-COOH) is a cornerstone of organic chemistry, and its reactions are well-established. In 4-(Tosyloxy)benzoic acid, this group participates in typical transformations such as esterification, amidation, decarboxylation, and conversion to acyl halides and anhydrides.

Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which are often used as protecting groups or key intermediates. The reaction of 4-(Tosyloxy)benzoic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid) yields the corresponding ester and water. tcu.eduyoutube.com This process is typically reversible, and removal of water can drive the reaction to completion. google.com

Commonly, this transformation is achieved through Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst. For example, reaction with methanol or ethanol would produce methyl 4-(tosyloxy)benzoate or ethyl 4-(tosyloxy)benzoate, respectively.

Table 1: Examples of Esterification Products

| Reactant Alcohol | Product Name |

|---|---|

| Methanol | Methyl 4-(tosyloxy)benzoate |

| Ethanol | Ethyl 4-(tosyloxy)benzoate |

| 1-Propanol | Propyl 4-(tosyloxy)benzoate |

Alternative catalysts, such as tin(II) compounds, can also be employed for the esterification of benzoic acid derivatives. google.com

The carboxylic acid group of 4-(Tosyloxy)benzoic acid can react with primary or secondary amines to form amides. This transformation is crucial for the synthesis of peptide analogues and other complex molecules. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling agents are often used to activate the carboxylic acid.

Reagents such as dicyclohexylcarbodiimide (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives facilitate amide bond formation under mild conditions. researchgate.net The process involves the in-situ formation of a more reactive intermediate, which is then readily attacked by the amine.

For instance, reacting 4-(Tosyloxy)benzoic acid with aniline in the presence of a suitable coupling agent would yield N-phenyl-4-(tosyloxy)benzamide. This reactivity is foundational in building molecules with specific structural and functional properties.

Table 2: Representative Amidation Reactions

| Amine Reactant | Coupling Agent | Product Name |

|---|---|---|

| Aniline | DCC | N-phenyl-4-(tosyloxy)benzamide |

| Diethylamine | HATU | N,N-diethyl-4-(tosyloxy)benzamide |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids like benzoic acid derivatives is generally difficult and requires harsh conditions, such as heating with soda lime (a mixture of sodium hydroxide and calcium oxide). libretexts.org For benzoic acid itself, this reaction produces benzene (B151609). libretexts.org

For 4-(Tosyloxy)benzoic acid, decarboxylation would yield phenyl tosylate. However, the reaction is challenging due to the stability of the aromatic ring. nih.gov The rate of decarboxylation can be influenced by substituents on the ring. While activating groups like a hydroxyl (-OH) in the para position can facilitate decarboxylation, the tosyloxy group is not as strongly activating. nist.govrsc.org

Modern methods have been developed for the decarboxylation of benzoic acids under milder conditions, sometimes using transition metal catalysts like copper or palladium. nih.govrsc.org Oxidative decarboxylation can also be induced by radicals, such as those generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). nih.gov

The hydroxyl component of the carboxylic acid can be replaced by a halide to form a highly reactive acyl halide. Acyl chlorides are the most common of these derivatives and are valuable synthetic intermediates. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uklibretexts.org

The reaction of 4-(Tosyloxy)benzoic acid with thionyl chloride, for example, produces 4-(tosyloxy)benzoyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uklibretexts.org

Reaction with Thionyl Chloride: C₁₄H₁₂O₅S + SOCl₂ → C₁₄H₁₁ClO₄S + SO₂ + HCl

Acyl chlorides are precursors to other carboxylic acid derivatives. For instance, they react with carboxylates or carboxylic acids to form acid anhydrides. libretexts.org

Reactivity of the Tosyloxy Leaving Group

The tosylate (p-toluenesulfonate) group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized by resonance across the sulfonate group.

In 4-(Tosyloxy)benzoic acid, the tosyloxy group is attached to an aromatic ring. The substitution of this group occurs via a Nucleophilic Aromatic Substitution (SNA r) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group. youtube.comyoutube.com

The carboxylic acid group at the para position acts as a strong electron-withdrawing group, activating the ring toward nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the tosyloxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group (tosylate anion) is eliminated, restoring the aromaticity of the ring.

A wide range of nucleophiles can displace the tosyloxy group, leading to a variety of substituted benzoic acid derivatives.

Table 3: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Product |

|---|---|

| Hydroxide (OH⁻) | 4-Hydroxybenzoic acid |

| Methoxide (CH₃O⁻) | 4-Methoxybenzoic acid (Anisic acid) |

| Ammonia (NH₃) | 4-Aminobenzoic acid |

This pathway provides a powerful method for introducing diverse functionalities onto the benzene ring, starting from the readily available 4-hydroxybenzoic acid, which is the precursor to 4-(Tosyloxy)benzoic acid.

Elimination Reactions and Olefin Formation

The tosyloxy group is an excellent leaving group in organic chemistry, a property that stems from the stability of the resulting tosylate anion, which is resonance-stabilized. Consequently, molecules containing a tosylate group attached to an alkyl chain are susceptible to elimination reactions, typically under basic conditions, to form olefins (alkenes).

In the context of 4-(Tosyloxy)benzoic acid, the tosyloxy group is attached to an sp²-hybridized carbon of the phenyl ring. Direct elimination to form an olefinic bond within the aromatic ring is not a feasible pathway as it would lead to the formation of a highly strained and unstable intermediate known as benzyne. While benzyne formation is possible under specific, harsh conditions (see Section 3.4.2), it is not a standard elimination reaction for olefin formation.

However, if the benzoic acid moiety were to be modified, for instance, by reduction of the carboxylic acid to an alcohol and subsequent transformation of the resulting benzyl alcohol, the potential for elimination would be relevant. For example, if the carboxyl group were converted to a CH(OTs)R group, the resulting secondary tosylate would be a prime candidate for elimination. In general, the conversion of alcohols to tosylates is a common strategy to facilitate elimination, as the tosylate is a significantly better leaving group than the hydroxyl group vanderbilt.edumasterorganicchemistry.com. The elimination of water from alcohols, known as dehydration, is an analogous process that typically requires strong acid catalysis libretexts.orgsavemyexams.com.

Rearrangement Reactions Involving Tosyloxy Migration

A rearrangement reaction involves the migration of an atom or group from one atom to another within the same molecule, resulting in a structural isomer wiley-vch.de. Such reactions often proceed through carbocation intermediates, where a 1,2-shift of an alkyl or aryl group can lead to a more stable carbocation mvpsvktcollege.ac.in. The formation of these carbocation intermediates is frequently facilitated by the departure of a good leaving group.

While the tosyloxy group in 4-(Tosyloxy)benzoic acid is an excellent leaving group, a direct intramolecular migration of the tosyloxy group itself around the aromatic ring is not a commonly observed phenomenon. Rearrangement reactions typically involve the migration of alkyl, aryl, or hydride groups to an adjacent electron-deficient center.

However, the presence of the tosyloxy group can be instrumental in initiating rearrangements in related molecules. For example, if a reaction involving a derivative of 4-(Tosyloxy)benzoic acid were to generate a carbocation elsewhere in the molecule, the electronic properties of the tosyloxy and carboxyl groups on the phenyl ring could influence the stability of intermediates and the migratory aptitude of the substituted phenyl ring itself. In rearrangements like the Beckmann rearrangement, an anti-periplanar migrating group is favored, and the electronic nature of that group affects the reaction rate mvpsvktcollege.ac.in. The strongly electron-withdrawing nature of the tosyl and carboxyl groups would make the 4-(tosyloxy)benzoyl group a less likely candidate to migrate compared to more electron-rich aryl groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in 4-(Tosyloxy)benzoic acid towards substitution is governed by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the tosyloxy group (-O-Ts).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The rate and regioselectivity of the reaction are determined by the existing substituents.

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl and hydroxyl functionalities. It acts as a meta-director msu.edu.

Given that both groups are deactivating, electrophilic substitution on 4-(Tosyloxy)benzoic acid requires harsh reaction conditions msu.edu. The directing effects are competitive. The -COOH group directs incoming electrophiles to the positions meta to it (C3 and C5), while the -OTs group directs to the positions ortho and para to it (C3, C5, and C1, respectively). Since the para position is blocked, the -OTs group directs to C3 and C5. In this case, both groups direct the incoming electrophile to the same positions (C3 and C5). Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to yield the 3-substituted (or 3,5-disubstituted) product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile wikipedia.org. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group wikipedia.orgchemistrysteps.comfishersci.co.uk.

The phenyl ring of 4-(Tosyloxy)benzoic acid is rendered electron-deficient by both the -COOH and -OTs substituents, making it activated for nucleophilic attack. While the tosyloxy group can function as a leaving group in some contexts (e.g., cross-coupling), in a classic SNAr reaction, a halide is more typical. If a halogen atom were present on the ring, for example at the C3 position, its displacement by a nucleophile would be activated by the -COOH group (in the para position) and the -OTs group (in the meta position). The resonance stabilization of the negative charge in the intermediate Meisenheimer complex is most effective when the activating groups are ortho or para to the leaving group wikipedia.orgyoutube.com. Therefore, a leaving group at C2 or C3 would be activated for SNAr.

Metal-Mediated and Catalyzed Transformations

Decarboxylative Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

4-(Tosyloxy)benzoic acid is a versatile substrate for metal-catalyzed cross-coupling reactions, as it possesses two distinct functional handles: a carboxylic acid and an aryl tosylate.

Applications of 4 Tosyloxy Benzoic Acid As a Versatile Synthetic Building Block and Reagent

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of a reactive carboxylic acid and a versatile leaving group makes 4-(Tosyloxy)benzoic acid a valuable precursor in the multi-step synthesis of complex organic molecules, including biologically active compounds and natural products. The tosylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities, while the carboxylic acid can participate in a wide array of transformations such as esterification, amidation, and reduction.

For instance, derivatives of 4-(branched alkyl)benzoic acids, which have shown potential as fibrinolytic agents, can be synthesized through a versatile route that could conceptually start from precursors like 4-(tosyloxy)benzoic acid. nih.gov The general strategy involves the modification of the carboxylic acid and subsequent displacement of the tosylate to introduce the desired branched alkyl chains. nih.gov

Table 1: Examples of Complex Molecules Derived from Benzoic Acid Precursors

| Precursor Moiety | Target Molecule Class | Significance |

| 4-Substituted Benzoic Acid | Branched Alkylbenzoic Acids | Potential Fibrinolytic Agents |

| 4-Substituted Benzoic Acid | Bioactive Heterocycles | Pharmaceutical Applications |

| 4-Substituted Benzoic Acid | Liquid Crystal Polymers | Advanced Materials |

Role in the Formation of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 4-(Tosyloxy)benzoic acid can serve as a key starting material for the synthesis of various heterocyclic systems. The carboxylic acid moiety can be transformed into other functional groups, which can then participate in cyclization reactions. Concurrently, the tosylate group can act as an electrophilic site, facilitating intramolecular ring closure through nucleophilic attack by a tethered nucleophile.

While direct examples showcasing 4-(tosyloxy)benzoic acid in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, the fundamental reactivity of its functional groups suggests its potential in constructing various heterocyclic scaffolds. For example, the carboxylic acid could be converted to an amide, and subsequent intramolecular N-alkylation via displacement of the tosylate would lead to the formation of nitrogen-containing heterocycles. Similarly, conversion to a thioacid followed by intramolecular S-alkylation could yield sulfur-containing heterocycles. The synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives leading to 1,3-oxazoles demonstrates a related strategy where a substituted benzoic acid is a key precursor to a heterocyclic system. mdpi.com

Application in Polymer Chemistry and Material Science Precursors

Aromatic carboxylic acids and their derivatives are fundamental monomers in the synthesis of high-performance polymers and advanced materials, particularly liquid crystals. nih.govresearchgate.net The rigid aromatic core of 4-(tosyloxy)benzoic acid, combined with its two reactive sites, makes it an attractive candidate as a monomer or a precursor to monomers for polymerization reactions.

Specifically, derivatives of 4-hydroxybenzoic acid, which can be obtained from 4-(tosyloxy)benzoic acid via hydrolysis, are key components in the synthesis of thermotropic liquid crystalline polymers. nih.gov For example, 4-(4-octyloxybenzoyloxy)benzoic acid is a crucial intermediate for the synthesis of side-chain ligands for polymeric liquid crystals. nih.govresearchgate.net The general approach involves the esterification of the carboxylic acid and subsequent polymerization, often in combination with other aromatic monomers, to create polymers with ordered structures and unique optical and thermal properties. The ability to precisely control the structure of the monomer unit is critical in tailoring the properties of the final material.

Table 2: Polymer Applications of Benzoic Acid Derivatives

| Monomer/Precursor | Polymer Type | Key Properties |

| 4-(4-Octyloxybenzoyloxy)benzoic acid | Side-chain Liquid Crystal Polymer | Mesomorphic behavior, optical anisotropy |

| 4-Hydroxybenzoic acid derivatives | Thermotropic Liquid Crystalline Polyesters | High thermal stability, mechanical strength |

Utilization as a Reagent in Organic Reaction Methodologies

Beyond its role as a structural building block, 4-(tosyloxy)benzoic acid and its derivatives can be employed as reagents to facilitate specific transformations in organic synthesis, influencing reactivity, regioselectivity, and stereoselectivity.

Activation of Carboxylic Acids for Specific Transformations

The electron-withdrawing nature of the tosylate group in 4-(tosyloxy)benzoic acid enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. This inherent activation makes it more susceptible to nucleophilic attack, facilitating reactions such as esterification and amidation under milder conditions compared to unsubstituted benzoic acid. While specific studies detailing the use of 4-(tosyloxy)benzoic acid as a dedicated activating agent are not prevalent, the principle is well-established in organic chemistry. Substituted benzoic acids are frequently used in the development of new reagents and methodologies for forming amide and ester bonds, which are fundamental transformations in organic synthesis.

Influence on Regioselectivity and Stereoselectivity in Reactions

The steric and electronic properties of the tosylate group can influence the regioselectivity and stereoselectivity of reactions occurring at or near the benzoic acid core. The bulky tosylate group can direct incoming reagents to a specific position on the aromatic ring or influence the stereochemical outcome of reactions at a chiral center elsewhere in the molecule.

While specific, detailed studies on the direct influence of the 4-tosyloxy group on regioselectivity and stereoselectivity are not extensively reported, the principles of using bulky or electronically distinct substituents to control reaction outcomes are fundamental in organic synthesis. For example, in reactions involving the aromatic ring, the tosylate group, being bulky, could sterically hinder attack at the ortho positions, thereby favoring substitution at the meta positions. In cases where the molecule is chiral, the tosylate group could influence the conformational preferences of the molecule, thereby directing the approach of a reagent to one face of a reactive center, leading to a specific stereoisomer.

Theoretical and Computational Investigations on 4 Tosyloxy Benzoic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(Tosyloxy)benzoic acid is fundamentally governed by the interplay of its three main components: the central benzene (B151609) ring, the electron-withdrawing carboxylic acid group (-COOH), and the strongly electron-withdrawing p-toluenesulfonate (tosyloxy) group (-OTs). Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides significant insights into the molecule's properties.

Theoretical calculations, analogous to those performed on benzoic acid and its derivatives, can map the electron density distribution across the molecule. uwosh.edu For 4-(Tosyloxy)benzoic acid, the highest electron density is expected to be localized around the highly electronegative oxygen atoms of the carboxyl and sulfonyl groups. uwosh.edu The molecular electrostatic potential (MEP) map would consequently show strong negative potential in these regions, indicating their susceptibility to electrophilic attack and their role in forming intermolecular interactions. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential.

Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions of the molecule. uwosh.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In related molecules like 4-(carboxyamino)-benzoic acid, the HOMO and LUMO are primarily distributed across the aromatic system. actascientific.comresearchgate.net For 4-(Tosyloxy)benzoic acid, the HOMO would likely be centered on the benzoic acid moiety, while the electron-withdrawing tosyloxy group would significantly lower the energy of the LUMO, localizing it around the sulfonyl group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. actascientific.com A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. For a related compound, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO gap is 5.0 eV, indicating a stable structure. actascientific.com Similar calculations for 4-(Tosyloxy)benzoic acid would be expected to yield a comparable value, reflecting a molecule with considerable stability under normal conditions.

| Parameter | Description | Significance in 4-(Tosyloxy)benzoic Acid |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Influenced by the electron-rich benzoic acid ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lowered by the electron-withdrawing tosyloxy group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a larger gap implies higher stability. actascientific.com |

| Electron Density | Spatial distribution of electrons in the molecule. | Highest around oxygen atoms, indicating sites for electrophilic attack. uwosh.edu |

| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution, identifying nucleophilic (negative) and electrophilic (positive) sites. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry has become an indispensable tool for elucidating the intricate details of organic reaction mechanisms. rsc.org While specific computational studies on the reaction mechanisms of 4-(Tosyloxy)benzoic acid are not extensively documented, established methodologies can be applied to understand its transformations, such as hydrolysis, esterification, or nucleophilic substitution. These methods allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are often difficult to observe experimentally. rsc.org

A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational methods can precisely calculate the geometry and energy of these fleeting structures. For reactions involving 4-(Tosyloxy)benzoic acid, such as the nucleophilic attack on the carboxyl carbon or the sulfur atom of the tosyl group, transition state analysis would be crucial.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile serves as a roadmap for the reaction, illustrating the energy changes that occur at each step. The height of the energy barriers (activation energies) on this map corresponds to the rate of each step, allowing for the identification of the rate-determining step.

For a multi-step reaction involving a derivative of 4-(Tosyloxy)benzoic acid, the energy profile would show a series of peaks (transition states) and valleys (intermediates). researchgate.net For example, in a substitution reaction at the sulfonyl group, the profile could reveal whether the reaction proceeds through a stepwise mechanism with a distinct intermediate or a concerted mechanism with a single transition state. Density functional theory (DFT) calculations are commonly employed to map these pathways, providing free energy profiles that guide the understanding of reaction kinetics and thermodynamics. researchgate.net

| Reaction Step | Calculated Energy (kJ/mol) (Hypothetical) | Description |

| Reactants | 0 | Starting materials: 4-(Tosyloxy)benzoic acid + Nucleophile |

| Transition State 1 (TS1) | +85 | Energy barrier for the initial nucleophilic attack. |

| Intermediate | +20 | A transient species formed after the first step. |

| Transition State 2 (TS2) | +60 | Energy barrier for the departure of the leaving group. |

| Products | -40 | Final, more stable chemical species. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of 4-(Tosyloxy)benzoic acid are critical to its physical properties and behavior in condensed phases. The molecule possesses several rotatable bonds, including the C-O bond of the ester linkage and the S-O and S-C bonds of the tosyl group. This flexibility allows for multiple conformations. Computational conformational analysis can predict the most stable arrangement by calculating the relative energies of different rotamers. The lowest energy conformation is likely to be one that minimizes steric hindrance between the bulky tosyloxy group and the carboxylic acid function.

In the solid state, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Like many carboxylic acids, 4-(Tosyloxy)benzoic acid is expected to form centrosymmetric dimers. researchgate.netnih.gov In these dimers, two molecules are held together by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif. researchgate.net This dimerization is a defining feature of the crystal structure of many benzoic acid derivatives. nih.gov Beyond hydrogen bonding, other interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar sulfonyl and carboxyl groups can further stabilize the crystal lattice.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. dergipark.org.tr For derivatives of 4-(Tosyloxy)benzoic acid, QSAR could be a powerful tool to predict their efficacy as, for example, enzyme inhibitors or antibacterial agents, based on modifications to their structure.

A QSAR study on these derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the molecule's ability to engage in electrostatic or orbital interactions.

Steric properties: (e.g., molecular volume, surface area, specific shape indices) which relate to how the molecule fits into a binding site.

Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions with a target. nih.gov

Topological descriptors: which describe molecular branching and connectivity.

Once calculated, these descriptors are used to build a mathematical equation (using methods like Multiple Linear Regression or Partial Least Squares) that relates them to the observed activity. dergipark.org.trnih.gov Studies on other benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are often key determinants of biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. nih.gov

| Descriptor Class | Example Descriptor | Relevance to Activity |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents on the rings. |

| Hydrophobic | LogP | Describes the compound's partitioning between oil and water, affecting cell membrane passage. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding affinity. nih.gov |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Advanced Methodologies and Analytical Techniques in the Study of 4 Tosyloxy Benzoic Acid Transformations

Implementation of Green Chemistry Principles in Reaction Development

The integration of green chemistry principles into the synthesis and transformation of 4-(tosyloxy)benzoic acid is essential for developing environmentally benign and sustainable processes. wjpmr.comresearchgate.net These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jddhs.com

Key strategies in the green development of reactions involving 4-(tosyloxy)benzoic acid include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and non-biodegradable. jddhs.com Green chemistry promotes the use of alternative, environmentally friendly solvents such as water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). jddhs.comfao.org For transformations of benzoic acid derivatives, solvent-free reactions represent an ideal approach, significantly reducing waste and environmental impact. jddhs.com

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. jddhs.comgreenchemistry-toolkit.org Reactions involving 4-(tosyloxy)benzoic acid are designed to be highly atom-economical, minimizing the formation of byproducts.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric quantities to reduce waste. jddhs.com For instance, in the synthesis of 2-ethylanthraquinone (B47962) from the related 2-(4'-ethylbenzoyl) benzoic acid, solid acid catalysts like H-beta zeolite are used as a green alternative to stoichiometric amounts of corrosive concentrated sulfuric acid. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Methodologies are developed to allow transformations of 4-(tosyloxy)benzoic acid and related compounds to proceed under mild conditions, avoiding the need for high-energy inputs. nih.gov

| Green Chemistry Principle | Application in 4-(Tosyloxy)benzoic Acid Transformations | Example/Rationale |

| Safer Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or bio-derived solvents. | Reduces pollution and health hazards associated with traditional solvents like benzene (B151609) or chlorinated hydrocarbons. researchgate.netjddhs.com |

| Atom Economy | Designing reactions where most reactant atoms are incorporated into the desired product. | Cyclization or addition reactions are inherently more atom-economical than substitution or elimination reactions. greenchemistry-toolkit.org |

| Catalysis | Use of solid acid catalysts (e.g., zeolites) or biocatalysts to replace hazardous stoichiometric reagents. | Avoids corrosive reagents like concentrated H2SO4 and simplifies product purification. researchgate.net |

| Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. | Lowers energy costs and the environmental footprint of the chemical process. nih.gov |

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is a fundamental pillar of modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity. In the context of 4-(tosyloxy)benzoic acid transformations, various catalytic systems are employed to precisely control chemical outcomes.

Homogeneous Catalysis: In transformations involving tosyl-containing compounds, catalysts such as N,N-diisopropylethylamine (DIPEA) have been used to facilitate reactions under mild, environmentally friendly conditions, such as in water at room temperature. nih.gov For the related α-tosyloxylation of ketones, chiral iodoaryloxazoline catalysts have been developed to achieve high enantioselectivity. acs.org

Heterogeneous Catalysis: Solid catalysts, particularly zeolites like H-beta and HY, are effective in acylating reactions involving benzoic acids. mdpi.com These materials offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact compared to homogeneous catalysts like aluminum chloride. mdpi.com In the benzoylation of phenol (B47542) with benzoic acid, zeolites have been shown to effectively catalyze the formation of hydroxybenzophenones. mdpi.com

Iodine-Based Catalysis: An iodine/DMSO system has been demonstrated for the oxidative deprotection of N-tosylhydrazones to yield benzoic acids. This method is notable for its mild reaction conditions, high functional group tolerance, and avoidance of initiators or bases. nih.gov

| Catalytic System | Reaction Type | Key Advantages |

| Iodoaryloxazoline Catalysts | Enantioselective α-tosyloxylation | Provides high enantioselectivity in forming chiral α-tosyloxy ketones. acs.org |

| Zeolites (e.g., H-beta, HY) | Friedel-Crafts acylation/benzoylation | Heterogeneous, reusable, and environmentally benign alternative to Lewis acid catalysts. mdpi.com |

| Iodine/DMSO | Oxidative deprotection of tosylhydrazones | Mild conditions, high yields, excellent functional group tolerance, and simple purification. nih.gov |

| N,N-diisopropylethylamine (DIPEA) | Reductive dimerization | Cost-effective, operates at room temperature, and uses water as a green solvent. nih.gov |

In Situ Spectroscopic Monitoring of Reaction Progress

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is one of the most convenient and widely used techniques for in situ monitoring. fu-berlin.de An ATR probe is immersed directly into the reaction vessel, allowing for the continuous collection of IR spectra. The characteristic vibrational frequencies of the functional groups in 4-(tosyloxy)benzoic acid (e.g., C=O of the carboxylic acid, S=O of the tosyl group) and its products can be tracked over time to determine reaction rates and detect transient intermediates. fu-berlin.de

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational technique that can be applied in situ using fiber optic probes. A key advantage is that water is a weak Raman scatterer, making this technique highly suitable for monitoring reactions in aqueous media. fu-berlin.degeochemicalperspectivesletters.org It can provide detailed information on the molecular structure of reactants, intermediates, and products as the reaction progresses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) during a reaction. fu-berlin.de This technique provides unambiguous structural information and quantitative data on the concentration of different species over time, offering deep mechanistic insights. fu-berlin.de

Advanced Chromatographic and Mass Spectrometric Techniques for Reaction Product Analysis

After a reaction is complete, the precise separation and identification of the products are crucial. Advanced chromatographic and mass spectrometric methods are indispensable for the analysis of complex mixtures resulting from the transformations of 4-(tosyloxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying components in a reaction mixture. For the analysis of benzoic acid and its derivatives, reversed-phase columns (e.g., C18) are commonly used. helixchrom.comupb.ro Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity for separating complex mixtures of polar and nonpolar compounds. zodiaclifesciences.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. uomustansiriyah.edu.iqresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides detailed information about the molecular weight and structure of reaction products. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes an extremely powerful tool for identifying unknown compounds in a mixture. uomustansiriyah.edu.iqpurdue.edu Techniques like electrospray ionization (ESI) are used to generate ions from the analytes, which are then separated and detected based on their mass-to-charge ratio. mdpi.com For certain applications, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry using specific matrices like 2-(4-hydroxyphenylazo)benzoic acid (HABA) has proven effective for the analysis of benzoic acid derivatives. researchgate.netnih.gov

| Technique | Principle | Application to 4-(Tosyloxy)benzoic Acid Analysis |

| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Quantifies the consumption of starting material and the formation of products. upb.roresearchgate.net |

| LC-MS | HPLC separation followed by mass spectrometric detection. | Provides molecular weight and structural information for each separated component, enabling unambiguous identification. purdue.edumdpi.com |

| GC-MS | Gas chromatographic separation of volatile compounds followed by mass spectrometric detection. | Useful for analyzing thermally stable and volatile derivatives or reaction byproducts. uomustansiriyah.edu.iq |

Crystallographic Analysis of Reaction Intermediates and Products

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for unambiguously confirming the structure of reaction products or stable intermediates derived from 4-(tosyloxy)benzoic acid.

Such analyses are vital for:

Absolute Structure Confirmation: Unambiguously verifying the chemical connectivity and stereochemistry of a product.

Understanding Intermolecular Forces: Revealing non-covalent interactions such as hydrogen bonding and π-stacking, which influence the material's bulk properties. rsc.org

Mechanistic Insights: Isolating and characterizing a stable crystalline intermediate can provide direct evidence for a proposed reaction mechanism.

| Compound | Crystal System | Space Group | Key Structural Features |

| 4-(Tosylamino)benzoic acid researchgate.net | Monoclinic | P2₁/c | Carboxyl group dimers via O-H···O hydrogen bonds; chains formed by N-H···O=S hydrogen bonds. |

| 4-(4-Octyloxybenzoyloxy)benzoic acid nih.govresearchgate.net | Monoclinic | P2₁/c | Dimer formation through hydrogen bonding between two carboxyl groups. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Tosyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A nickel-catalyzed carboxylation protocol using Ni(OAc)₂·4H₂O (10 mol%), dppp ligand (20 mol%), and lithium formate (1.5 equiv.) in THF at elevated temperatures yields 4-(Tosyloxy)benzoic acid with 65% efficiency. Optimization involves controlling stoichiometry, solvent polarity, and catalyst loading. Acetic anhydride (20 mol%) enhances reaction efficiency by stabilizing intermediates . Alternative routes may employ tosylation of 4-hydroxybenzoic acid derivatives using toluenesulfonyl chloride under basic conditions, requiring rigorous pH control (pH 8–10) to minimize ester hydrolysis .

Q. How is 4-(Tosyloxy)benzoic acid characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic protons at δ 8.06 (s, 4H) and methyl groups at δ 2.63 (s, 3H). ¹³C NMR confirms carbonyl (δ 167.1) and aromatic carbons (δ 128.8–140.3) . IR spectroscopy identifies sulfonate (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines structures using high-resolution data. WinGX or ORTEP-III generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(Tosyloxy)benzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The tosyloxy group acts as a leaving group, enabling nucleophilic displacement. Computational studies (e.g., density functional theory, DFT) model transition states to predict regioselectivity. Electron localization function (ELF) analysis reveals charge distribution at the reaction site, guiding solvent selection (e.g., polar aprotic solvents like DMF enhance nucleophilicity) . Kinetic experiments (e.g., variable-temperature NMR) monitor intermediate stability, while Hammett plots correlate substituent effects with reaction rates .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for derivatives of 4-(Tosyloxy)benzoic acid?

- Methodological Answer :

- Data Validation : Cross-validate NMR/IR data with computational predictions (e.g., Gaussian-based chemical shift calculations). Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing, addressed by comparing solution-state (NMR) and solid-state (SXRD) data .

- Error Analysis : Use tools like SIR97 for phase refinement in crystallography to detect data outliers. For spectral mismatches, re-examine basis sets in DFT simulations or probe hydrogen bonding via variable-concentration UV-Vis studies .

Q. What strategies mitigate decomposition risks during the storage and handling of 4-(Tosyloxy)benzoic acid?

- Methodological Answer : Store at 2–30°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., KMnO₄) or moisture, which generate hazardous byproducts like carbon oxides. Stability tests under accelerated aging (40°C/75% RH for 14 days) monitor degradation via HPLC purity assays .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.